An In-depth Technical Guide to the Chemical Properties and Structure of Dibenzylamine
An In-depth Technical Guide to the Chemical Properties and Structure of Dibenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzylamine (DBA), a secondary aromatic amine with the chemical formula (C₆H₅CH₂)₂NH, is a significant compound in organic synthesis and various industrial applications.[1] Its structural features, reactivity, and biological activities make it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of dibenzylamine, with a focus on quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and potential biological interactions.
Chemical Structure and Properties
Dibenzylamine consists of a central nitrogen atom bonded to two benzyl groups.[1] This structure imparts specific chemical characteristics, including moderate basicity and nucleophilicity, which are somewhat hindered by the steric bulk of the benzyl groups.[2]
Physicochemical Properties
The key physicochemical properties of dibenzylamine are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅N | [3] |
| Molecular Weight | 197.28 g/mol | [3] |
| Appearance | Colorless to light yellow oily liquid | |
| Odor | Ammoniacal | |
| Melting Point | -26 °C | |
| Boiling Point | 300 °C (with partial decomposition) | |
| Density | 1.026 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.574 | |
| pKa | 8.52 (at 25 °C) | |
| Water Solubility | 0.05 - 0.4 g/L (at 20 °C) | |
| Solubility in Organic Solvents | Soluble in ethanol and ether | |
| Flash Point | 143 °C (290 °F) | |
| Vapor Pressure | 0.00026 mmHg | |
| CAS Number | 103-49-1 |
Spectroscopic Data
The structural elucidation of dibenzylamine is confirmed through various spectroscopic techniques.
¹H NMR (500 MHz, CDCl₃):
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δ 7.15-7.45 (m, 10H): Aromatic protons of the two phenyl rings.
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δ 3.80 (s, 4H): Methylene protons (-CH₂-) of the two benzyl groups.
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δ 1.55-1.70 (br. s, 1H): Amine proton (-NH-).
¹³C NMR (CDCl₃):
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δ 148.2, 139.5: Aromatic quaternary carbons.
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δ 129.3, 128.6, 127.5, 127.2, 117.6, 112.9: Aromatic CH carbons.
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δ 48.4: Methylene carbon (-CH₂-).
Infrared (IR) Spectroscopy: The IR spectrum of dibenzylamine exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
Mass Spectrometry: The mass spectrum of dibenzylamine shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of a benzyl group.
Synthesis of Dibenzylamine
Dibenzylamine can be synthesized through several methods. The most common approaches involve the reductive amination of benzaldehyde or the reaction of benzyl chloride with ammonia.
Experimental Protocol: Reductive Amination of Benzaldehyde with Ammonia
This method involves the reaction of benzaldehyde with ammonia in the presence of a catalyst and hydrogen gas.
Materials:
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Benzaldehyde
-
Ammonia (aqueous solution, e.g., 25 wt%)
-
Methanol
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Platinum on carbon (Pt/C) catalyst
-
High-pressure reactor
Procedure:
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To a 1000 mL high-pressure reactor, add 200 g of benzaldehyde, 316 g of 25 wt% aqueous ammonia, 150 g of methanol, and 2 g of Pt/C catalyst.
-
Seal the reactor and heat the mixture to 90 °C.
-
Introduce hydrogen gas to a pressure of 1.0 MPa.
-
Maintain the reaction for 20 minutes.
-
After the reaction is complete, cool the reactor and filter to recover the catalyst.
-
Allow the filtrate to settle and separate the organic and aqueous layers to obtain dibenzylamine.
Experimental Protocol: Synthesis via N-alkylation of Benzylamine
This protocol describes the synthesis of deuterated dibenzylamine, which can be adapted for the non-deuterated analogue by using benzylamine and benzyl bromide.
Materials:
-
Benzylamine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
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Add a solution of benzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
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Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Key Reactions of Dibenzylamine
Dibenzylamine participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Buchwald-Hartwig Amination
Dibenzylamine can be used as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form tri-substituted amines.
General Reaction Scheme: An aryl halide (or triflate) reacts with dibenzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield an N-aryl dibenzylamine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This is a general procedure that can be adapted for use with dibenzylamine.
Materials:
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Aryl chloride (e.g., 4-chlorotoluene)
-
Dibenzylamine
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Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
XPhos (ligand)
-
Sodium tert-butoxide
-
Toluene
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and dibenzylamine (1.5 equiv.).
-
Stir the resulting mixture at reflux for 6 hours.
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Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent and purify by standard methods.
Biological Activity: NMDA Receptor Antagonism
Dibenzylamine has been reported to exhibit anticonvulsant effects, which are attributed to its ability to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal communication. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.
NMDA receptor antagonists can be classified based on their mechanism of action. Uncompetitive antagonists, for example, block the ion channel of the receptor when it is in an open state.
Safety and Handling
Dibenzylamine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Dibenzylamine is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.
Conclusion
Dibenzylamine is a foundational secondary amine with well-characterized chemical and physical properties. Its utility as a synthetic intermediate is demonstrated through its participation in key reactions like the Buchwald-Hartwig amination. Furthermore, its biological activity as an NMDA receptor antagonist opens avenues for its investigation in the context of neuropharmacology and drug development. The detailed protocols and data presented in this guide are intended to support further research and application of this versatile molecule.
